molecular formula C10H14Cl2N4 B2826148 (4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 2174000-22-5

(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No.: B2826148
CAS No.: 2174000-22-5
M. Wt: 261.15
InChI Key: OCYAGBAMMDSOIH-UHFFFAOYSA-N
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Description

(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a hydrochloride salt derivative of a 1,2,4-triazole-based compound. The core structure consists of a planar aromatic triazole ring substituted at the 4-position with a methyl group and at the 5-position with a phenyl group. A methanamine (-CH2NH2) moiety is attached to the 3-position of the triazole, forming a dihydrochloride salt to enhance solubility and stability. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological applications, including antimicrobial, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name

(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c1-14-9(7-11)12-13-10(14)8-5-3-2-4-6-8;;/h2-6H,7,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYAGBAMMDSOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174000-22-5
Record name (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the following steps:

  • Formation of the Triazole Core: The triazole ring is usually formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.

  • Introduction of the Methyl Group: The methyl group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate.

  • Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide.

  • Formation of the Amine: The amine group is introduced through amination reactions, often using ammonia or an amine derivative.

  • Conversion to Dihydrochloride: The final step involves converting the amine to its dihydrochloride salt form, typically using hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the triazole ring or the amine group.

  • Substitution: Substitution reactions can occur at various positions on the triazole ring or the phenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Substitution reactions typically use nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of corresponding oxo-compounds.

  • Reduction Products: Reduction can result in the formation of reduced derivatives of the triazole ring or the amine group.

  • Substitution Products: Substitution reactions can yield various substituted derivatives of the triazole ring or the phenyl group.

Scientific Research Applications

(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

  • Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which (4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Substituents on Triazole Core Functional Groups/Salt Form Key Pharmacological Activities
Target Compound 4-Methyl, 5-phenyl, 3-methanamine Dihydrochloride salt Likely antimicrobial (inferred)
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine HCl 5-Methanesulfonylmethyl, 3-methanamine Monohydrochloride salt Not explicitly reported
4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile 4-Methyl, 5-phenyl, 3-sulfanyl with cyanobenzene Neutral compound Chemosensor for metal cations
3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole 4-Methoxyphenyl, 3-(2,4-dichlorophenyl) Neutral compound Antifungal, antibiotic
[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine HCl Oxazole core with biphenyl substitution Monohydrochloride salt Not reported
Key Observations:
  • Salt Form: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs (e.g., 4-[(4-methyl-5-phenyl-triazol-3-yl)sulfanyl]benzene derivatives) and monohydrochloride salts (e.g., [5-(methanesulfonylmethyl)-triazol-3-yl]methanamine HCl) .
  • Substituent Effects: The 5-phenyl group in the target compound is shared with other bioactive triazoles (e.g., antifungal 3-(2,4-dichlorophenyl)-4-methoxyphenyl triazole), suggesting a role in target binding .
  • Heterocycle Core : Oxazole derivatives (e.g., [3-(4-phenylphenyl)-oxazol-5-yl]methanamine HCl) exhibit distinct electronic profiles compared to triazoles, which may reduce cross-reactivity in biological systems .

Pharmacological Activity Trends

  • Antifungal/Antibiotic Activity : Triazoles with aryl substituents (e.g., 3-(2,4-dichlorophenyl)-4-methoxyphenyl triazole) demonstrate antifungal and antibiotic properties, likely due to interactions with fungal cytochrome P450 enzymes . The target compound’s phenyl and methyl groups may confer similar activity, though experimental validation is needed.
  • Chemosensing Potential: Neutral triazole derivatives with electron-withdrawing groups (e.g., cyanobenzene in ) act as chemosensors, a property less likely in the charged dihydrochloride form .
  • Solubility-Bioavailability Trade-offs : While the dihydrochloride salt enhances solubility, bulky substituents (e.g., methanesulfonylmethyl in ) may hinder membrane permeability .

Biological Activity

(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following characteristics:

  • Molecular Formula : C11H16Cl2N4
  • Molecular Weight : 275.17 g/mol
  • CAS Number : 1803598-28-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : It exhibits properties that can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Cell Cycle Modulation : Research indicates that it may affect cell cycle progression, particularly in cancer cells.

Anticancer Properties

Research has demonstrated that this compound possesses significant anticancer activity. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (Lung Cancer)12.5Induction of apoptosis
Study 2MCF7 (Breast Cancer)15.0Cell cycle arrest at G2/M phase
Study 3HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

These studies indicate that the compound effectively reduces cell viability in various cancer cell lines through multiple mechanisms.

Case Study 1: Lung Cancer

In a recent study focusing on lung cancer cells (A549), treatment with this compound resulted in a significant decrease in cell viability and increased apoptotic markers. The study utilized flow cytometry to assess apoptosis and found that the compound induced early and late apoptotic events.

Case Study 2: Breast Cancer

Another investigation involving MCF7 breast cancer cells highlighted the compound's ability to induce cell cycle arrest at the G2/M checkpoint. This was confirmed through cell cycle analysis using propidium iodide staining and flow cytometry.

Research Findings

Recent research has expanded on the biological activities of this compound:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Investigations into its effects on neuronal cells indicate possible neuroprotective benefits, particularly under oxidative stress conditions.
  • Synergistic Effects with Other Drugs : Studies have shown that combining this compound with standard chemotherapeutic agents can enhance overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, and how can yield/purity be improved?

  • Methodology : Synthesis typically involves multi-step reactions starting with hydrazide intermediates, followed by cyclization and functionalization. For example:

  • Step 1 : React substituted hydrazine derivatives with carbonyl compounds to form hydrazones.
  • Step 2 : Cyclize using reagents like thionyl chloride or acetic anhydride to form the triazole core .
  • Optimization : Vary reaction solvents (e.g., ethanol vs. DMF), catalysts (e.g., p-toluenesulfonic acid), and temperatures. Post-synthesis purification via recrystallization or column chromatography improves purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement .

Q. How can solubility and stability be assessed under experimental conditions?

  • Approach :

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (chloroform) at varying pH levels.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound's mechanism of action in biological systems?

  • Methodology :

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence-based assays .
  • Target Identification : Employ affinity chromatography or thermal shift assays to identify binding partners .
  • Pathway Analysis : RNA-seq or proteomics to track downstream gene/protein expression changes post-treatment .

Q. How to design structure-activity relationship (SAR) studies for triazole derivatives of this compound?

  • Key Steps :

  • Derivatization : Modify substituents (e.g., phenyl group halogenation, methyl group replacement) .
  • Biological Testing : Compare IC50_{50} values across derivatives in target-specific assays (e.g., antimicrobial, anticancer).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide SAR .

Q. How to resolve contradictions in reported biological activity data?

  • Troubleshooting :

  • Purity Verification : Re-analyze batches via HPLC (>95% purity threshold) .
  • Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Common Issues : Poor crystal growth due to hygroscopicity or conformational flexibility.
  • Solutions :

  • Solvent Screening : Test mixed solvents (e.g., ethanol/water) for slow vapor diffusion.
  • Cryoprotection : Use glycerol or paraffin oil to stabilize crystals during X-ray data collection .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight287.19 g/mol
Melting Point28–33°C (decomposes)
Hydrogen Bond Acceptors3
Topological Polar Surface53.6 Ų

Table 2 : Common Synthetic Derivatives and Activities

Derivative StructureBiological ActivityKey Finding
5-(4-Fluorophenyl) analogAntimicrobialEnhanced Gram-positive activity
4-Ethyl-triazole-thiol derivativeAntioxidantROS scavenging at 10 µM

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